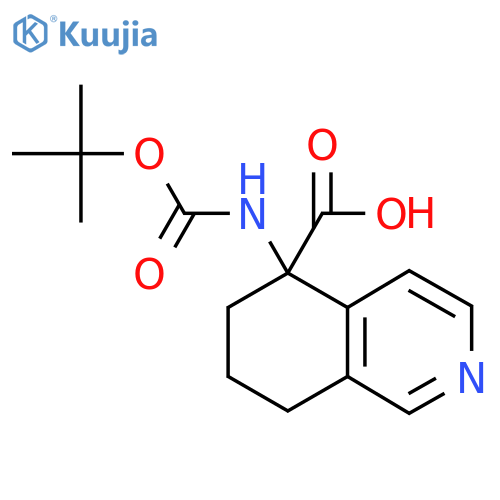

Cas no 2248393-06-6 (5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid

- EN300-1664209

- 2248393-06-6

- 5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid

-

- インチ: 1S/C15H20N2O4/c1-14(2,3)21-13(20)17-15(12(18)19)7-4-5-10-9-16-8-6-11(10)15/h6,8-9H,4-5,7H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: QOXUJSHDYKYGAC-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1(C(=O)O)C2C=CN=CC=2CCC1)=O

計算された属性

- せいみつぶんしりょう: 292.14230712g/mol

- どういたいしつりょう: 292.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1664209-10.0g |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 10g |

$6882.0 | 2023-06-04 | ||

| Enamine | EN300-1664209-0.25g |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 0.25g |

$1472.0 | 2023-06-04 | ||

| Enamine | EN300-1664209-2.5g |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 2.5g |

$3136.0 | 2023-06-04 | ||

| Enamine | EN300-1664209-1.0g |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 1g |

$1599.0 | 2023-06-04 | ||

| Enamine | EN300-1664209-100mg |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 100mg |

$741.0 | 2023-09-21 | ||

| Enamine | EN300-1664209-500mg |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 500mg |

$809.0 | 2023-09-21 | ||

| Enamine | EN300-1664209-5000mg |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 5000mg |

$2443.0 | 2023-09-21 | ||

| Enamine | EN300-1664209-1000mg |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 1000mg |

$842.0 | 2023-09-21 | ||

| Enamine | EN300-1664209-2500mg |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 2500mg |

$1650.0 | 2023-09-21 | ||

| Enamine | EN300-1664209-0.1g |

5-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid |

2248393-06-6 | 0.1g |

$1408.0 | 2023-06-04 |

5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acidに関する追加情報

Introduction to 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2248393-06-6)

5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, identified by the CAS number 2248393-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of a carbobenzyloxy (Boc) group in its molecular structure enhances its utility as an intermediate in the synthesis of biologically active molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders.

The tert-butoxy)carbonylamino moiety in the compound's name underscores its role as a protecting group for amino functions, a common practice in multi-step synthetic routes to ensure regioselectivity and prevent unwanted side reactions. This feature makes 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid a valuable building block for medicinal chemists aiming to construct complex scaffolds with precise functionalization.

Recent advancements in the synthesis and application of tetrahydroisoquinoline derivatives have highlighted the importance of this class of compounds in drug discovery. Studies have demonstrated that tetrahydroisoquinolines exhibit a broad spectrum of biological activities, including dopaminergic and serotonergic effects, which are relevant to the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The modification of these core structures with functional groups like the Boc-protected amino group can fine-tune their pharmacokinetic properties and enhance their binding affinity to target receptors.

In the context of modern drug development, 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid serves as a key intermediate in the synthesis of novel therapeutic agents. Its structural features allow for further derivatization into more complex molecules with tailored biological profiles. For instance, researchers have explored its use in generating derivatives that modulate neurotransmitter release or inhibit enzymes involved in disease pathways. The Boc group can be later removed under specific conditions to reveal the free amine functionality, enabling further chemical transformations such as coupling with carboxylic acids or heterocycles.

The significance of this compound is further underscored by its incorporation into ongoing research projects aimed at addressing unmet medical needs. In particular, derivatives of tetrahydroisoquinoline have shown promise in preclinical studies as potential treatments for conditions characterized by impaired neuronal function. The structural diversity inherent to this class of compounds allows for the exploration of multiple pharmacological targets, making them attractive candidates for further development.

From a synthetic chemistry perspective, 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid exemplifies the sophistication required in modern drug synthesis. The integration of protective groups like Boc ensures that synthetic pathways proceed efficiently without unwanted side reactions. This level of control is crucial for producing high-purity intermediates that can be reliably scaled up for industrial applications.

The compound's utility extends beyond academic research; it represents a commercially viable intermediate that pharmaceutical companies may leverage in their drug discovery pipelines. As demand grows for innovative therapies targeting neurological and cardiovascular diseases, intermediates like 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid are expected to play an increasingly important role in bridging the gap between laboratory discoveries and market-ready drugs.

Future directions in the study of this compound may involve exploring its role in combinatorial chemistry and high-throughput screening (HTS) libraries. By incorporating it into diverse molecular frameworks, researchers can accelerate the identification of novel bioactive entities with potential therapeutic applications. Additionally, advances in computational chemistry may enable more efficient virtual screening methods to prioritize promising derivatives for experimental validation.

In summary, 5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2248393-06-6) is a multifaceted compound with significant implications for pharmaceutical research and development. Its structural features make it an invaluable intermediate for synthesizing complex molecules with potential applications in treating neurological and cardiovascular disorders. As research continues to uncover new biological functions associated with tetrahydroisoquinolines, this compound is poised to remain at the forefront of drug discovery efforts.

2248393-06-6 (5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid) 関連製品

- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)

- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)

- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)

- 95-69-2(4-Chloro-2-methylaniline)

- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)

- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)

- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

- 68259-13-2(decane-1-sulfonyl fluoride)

- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)